molecular formula C6H12N4O B1373975 2-azido-N,N-diethylacetamide CAS No. 1228506-66-8

2-azido-N,N-diethylacetamide

Cat. No.: B1373975
CAS No.: 1228506-66-8
M. Wt: 156.19 g/mol
InChI Key: BMCRHKVBHVONKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-azido-N,N-diethylacetamide” is a chemical compound with the molecular formula C6H12N4O. It is a member of the competitive impulse non-carcinogenic hypergol (CINCH) family, which were assessed as a replacement for hydrazine-derived propellants .

Scientific Research Applications

Synthesis of Glycosidic Bonds and Oligosaccharides

2-azido-2-deoxythioglycosides, which include derivatives of 2-azido-N,N-diethylacetamide, have been used in the formation of 1,2-trans-β-glycosidic bonds under low-concentration glycosylation conditions. This approach is significant in synthesizing protected β-(16)-N-acetylglucosamine trimer, core-6–serine conjugate, and F1–α serine conjugate, demonstrating the compound's utility in oligosaccharide synthesis (Mong et al., 2012).

Photoaffinity Labeling of Herbicide Receptor Protein

In the study of photosynthetic electron transport and herbicide receptor proteins, derivatives of this compound like azido-atrazine have been employed. This compound specifically inhibits photosystem II reactions and has been used as a photoaffinity label to identify herbicide receptor proteins in chloroplast thylakoids (Pfister et al., 1981).

Synthesis of Glycosidase Inhibitors

This compound derivatives have been utilized in the synthesis of glycosidase inhibitors. This includes the creation of 2-amido, 2-amino, and 2-azido derivatives of the nitrogen analogue of salacinol, which is a natural glycosidase inhibitor. These compounds, albeit showing marginal activity, have been investigated for their potential use against hexosaminidase enzymes (Choubdar et al., 2008).

Spectroscopic Probe for Nucleic Acids

2'-Azido-2'-deoxyuridine, a derivative of this compound, has been used as an IR and (15)N NMR spectroscopic probe of the sugar phosphate backbone region of nucleic acids. Its utility in environmental sensitivity studies and the effects of solvent, heterodimer formation, and temperature on its spectroscopic properties have been examined (Gai et al., 2010).

Inhibition of N-acetylglucosaminyl Transfer Enzymes

This compound derivatives have also been synthesized and tested as inhibitors of β-N-acetylglucosaminase. These compounds have shown potential as competitive inhibitors and are useful for the synthesis of N-acetylglucosaminyltransferase inhibitors (Takaoka et al., 1993).

Safety and Hazards

The safety data sheet for a related compound, N,N-Diethylacetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

2-azido-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-3-10(4-2)6(11)5-8-9-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCRHKVBHVONKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-azido-N,N-diethylacetamide chosen as a starting material for this synthesis?

A1: The research highlights several advantages of using this compound []:

  • Efficient Cycloaddition: The azide group readily undergoes a copper-catalyzed 1,3-dipolar cycloaddition with methyl propiolate, leading to the formation of the desired triazole ring in high yield [].

Q2: What is the role of the electronegative triazole ring in the synthesis?

A2: The presence of the electronegative triazole ring significantly enhances the reactivity of the ester group at position 4, facilitating its selective hydrolysis under mild conditions to yield the desired acid []. This selectivity is crucial as it prevents unwanted hydrolysis of the acetamide group.

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